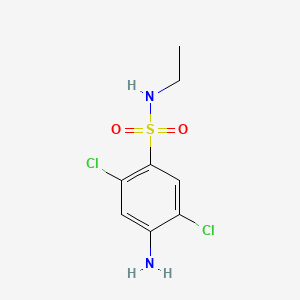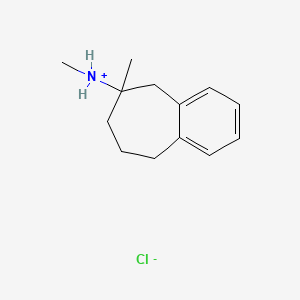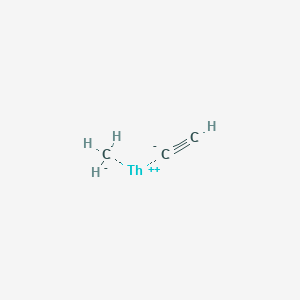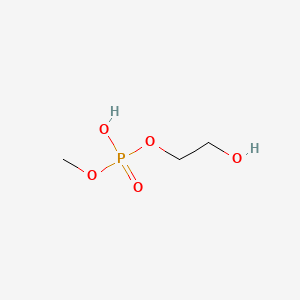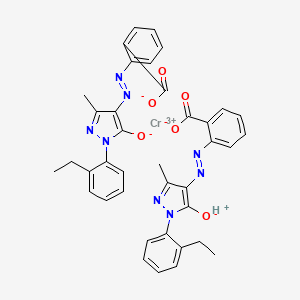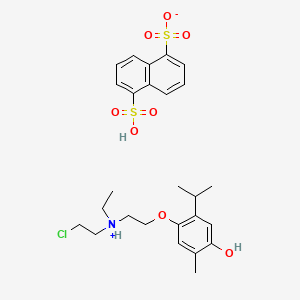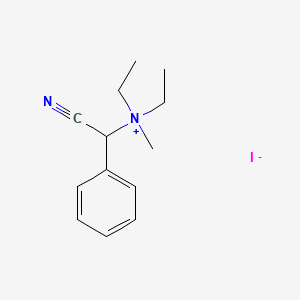
Methyl-(phenylcyanomethyl)-diethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(phenylcyanomethyl)-diethylammonium iodide: is a quaternary ammonium compound with a complex structure that includes a phenyl group, a cyanomethyl group, and diethylammonium
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(phenylcyanomethyl)-diethylammonium iodide typically involves the reaction of a phenylcyanomethyl halide with diethylamine in the presence of a methylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. The iodide salt is formed by the addition of an iodide source, such as sodium iodide or potassium iodide, to the reaction mixture.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl-(phenylcyanomethyl)-diethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while reduction can produce amines. Substitution reactions can result in a variety of quaternary ammonium salts with different functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, Methyl-(phenylcyanomethyl)-diethylammonium iodide can be used as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. It is also employed in the synthesis of complex organic molecules due to its reactivity and stability.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its quaternary ammonium structure allows it to interact with biological membranes and proteins, making it a candidate for drug delivery systems and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of polymers, surfactants, and other functional materials.
Mechanism of Action
The mechanism by which Methyl-(phenylcyanomethyl)-diethylammonium iodide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and membranes. The quaternary ammonium group can form ionic bonds with negatively charged sites on proteins and membranes, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, ion transport, and metabolic pathways.
Comparison with Similar Compounds
Benzyltriethylammonium chloride: Similar structure with a benzyl group instead of a phenylcyanomethyl group.
Tetramethylammonium iodide: A simpler quaternary ammonium compound with four methyl groups.
Phenyltrimethylammonium bromide: Contains a phenyl group and three methyl groups.
Uniqueness: Methyl-(phenylcyanomethyl)-diethylammonium iodide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s structure allows for versatile applications in various fields, distinguishing it from other quaternary ammonium compounds.
Properties
CAS No. |
64049-87-2 |
|---|---|
Molecular Formula |
C13H19IN2 |
Molecular Weight |
330.21 g/mol |
IUPAC Name |
[cyano(phenyl)methyl]-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C13H19N2.HI/c1-4-15(3,5-2)13(11-14)12-9-7-6-8-10-12;/h6-10,13H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XIJPUXDDUHPWJG-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)C(C#N)C1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


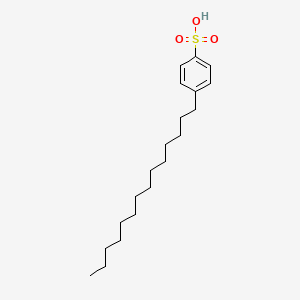
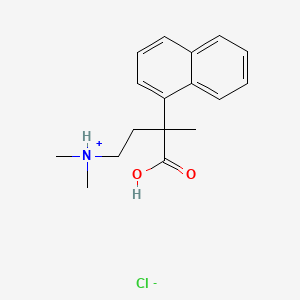
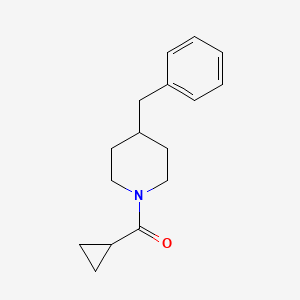

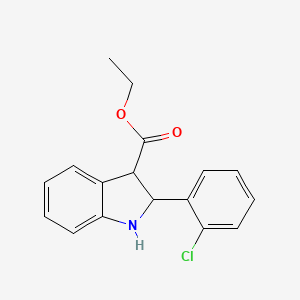

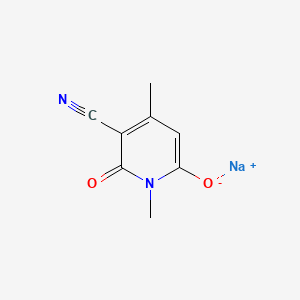
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
